molecular formula C13H10Cl2N4O2 B8288563 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-alpha,alpha-dimethylbenzeneacetonitrile

2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-alpha,alpha-dimethylbenzeneacetonitrile

Cat. No. B8288563
M. Wt: 325.15 g/mol
InChI Key: DOVZZFNEWJHYQV-UHFFFAOYSA-N
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Patent
US06911444B2

Procedure details

A mixture of intermediate (10) (0.00387 mole) and 1,1′-carbonylbis-1H-imidazole (0.0058 mole) in dichloromethane (40 ml) was stirred at RT for 90 minutes, then cyclohexylmethanol (0.0058 mole) was added. The mixture was stirred at RT overnight, diluted with CH2Cl2 and washed twice with an aqueous solution of NaCl. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/EtOAc 50/50). The pure fractions were collected and the solvent was evaporated. The residue was crystallized from EtOAc. The precipitate was filtered off, washed with DIPE and dried at 50° C. overnight, yielding 1.43 g of compound 7 with a molecular weight of 613.5, a melting point of 180° C. and represented by the formula wherein R14 is cyclohexylmethyl.
Name
intermediate ( 10 )
Quantity
0.00387 mol
Type
reactant
Reaction Step One
Quantity
0.0058 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.0058 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N:8]2[C:13](=[O:14])[NH:12][C:11](=[O:15])[CH:10]=[N:9]2)[CH:5]=[C:4]([Cl:16])[C:3]=1[C:17]([C:20]1SC(CC(O)=O)=C(C2C=CC=CC=2)[N:24]=1)([CH3:19])[CH3:18].C(N1C=CN=C1)(N1C=CN=C1)=O.C1(CO)CCCCC1>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]2[C:13](=[O:14])[NH:12][C:11](=[O:15])[CH:10]=[N:9]2)[CH:5]=[C:4]([Cl:16])[C:3]=1[C:17]([CH3:19])([CH3:18])[C:20]#[N:24]

Inputs

Step One
Name
intermediate ( 10 )
Quantity
0.00387 mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C)(C)C=1SC(=C(N1)C1=CC=CC=C1)CC(=O)O
Name
Quantity
0.0058 mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.0058 mol
Type
reactant
Smiles
C1(CCCCC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed twice with an aqueous solution of NaCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/EtOAc 50/50)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with DIPE
CUSTOM
Type
CUSTOM
Details
dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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